molecular formula C26H35NO2 B12397028 Mtb-cyt-bd oxidase-IN-1

Mtb-cyt-bd oxidase-IN-1

Cat. No.: B12397028
M. Wt: 393.6 g/mol
InChI Key: LRINXRJQZLTTHS-UFTLRZAHSA-N
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Preparation Methods

The synthesis of Mtb-cyt-bd oxidase-IN-1 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps :

    Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.

    Substitution Reaction: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mtb-cyt-bd oxidase-IN-1 primarily undergoes substitution reactions during its synthesis . The common reagents used in these reactions include anthranilic acid derivatives, formamide or formic acid, and phenethylamine derivatives. The major product formed from these reactions is N-phenethyl-quinazolin-4-yl-amines, which is the active form of the inhibitor.

Scientific Research Applications

Mtb-cyt-bd oxidase-IN-1 has several scientific research applications, particularly in the field of tuberculosis research :

    Chemistry: The compound is used to study the structure-activity relationships of cytochrome bd oxidase inhibitors, aiding in the design of more potent inhibitors.

    Biology: Researchers use this compound to investigate the role of cytochrome bd oxidase in the oxidative phosphorylation pathway of Mycobacterium tuberculosis.

    Medicine: The compound is valuable in developing new anti-tubercular drugs, especially for treating multidrug-resistant strains of Mycobacterium tuberculosis.

    Industry: this compound can be used in the pharmaceutical industry for the development and testing of new tuberculosis treatments.

Mechanism of Action

Mtb-cyt-bd oxidase-IN-1 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis . This enzyme is one of the two terminal oxidases in the bacterium’s oxidative phosphorylation pathway, which is crucial for energy production. By inhibiting this enzyme, this compound disrupts the bacterium’s energy production, leading to its death. The molecular targets involved include the active sites of cytochrome bd oxidase, where the inhibitor binds and prevents the enzyme from functioning.

Properties

Molecular Formula

C26H35NO2

Molecular Weight

393.6 g/mol

IUPAC Name

7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one

InChI

InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+

InChI Key

LRINXRJQZLTTHS-UFTLRZAHSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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